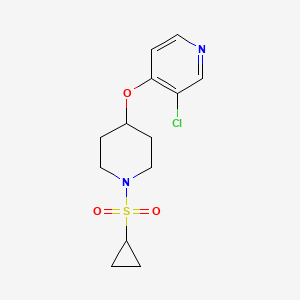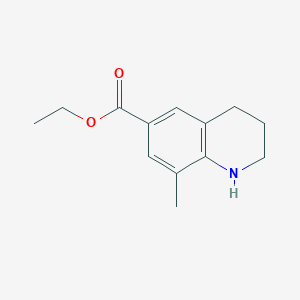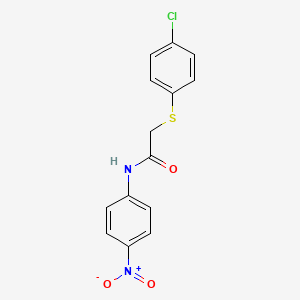![molecular formula C16H12Cl2N2O2 B2876496 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 743440-58-6](/img/structure/B2876496.png)
2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of acrylic acid derivative, specifically a cyanoacrylic acid . It has an empirical formula of C16H12Cl2N2O2 and a molecular weight of 335.18 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a phenyl-conjugated oligoene dye, 2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid, was synthesized by a chemical method . The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, making it a valuable precursor for synthesizing complex molecules. For instance, it can undergo further functionalization to create novel organic compounds with potential applications in pharmaceuticals and materials science .
Catalysis Research
In catalysis, this compound could be used to study the effects of cyano and dichlorophenyl groups on reaction mechanisms. Researchers can explore how these functional groups influence the rate and selectivity of catalytic processes, which is crucial for developing more efficient and sustainable chemical reactions .
Medicinal Chemistry
The dichlorophenyl moiety of this compound is of particular interest in medicinal chemistry. It can be incorporated into drug candidates to investigate its impact on biological activity, pharmacokinetics, and pharmacodynamics. This research could lead to the development of new medications with improved efficacy and safety profiles .
Material Science
In material science, this compound’s unique structure could be utilized to synthesize novel polymers or co-polymers. These materials might exhibit distinctive properties such as enhanced durability, thermal stability, or biocompatibility, which are desirable for various industrial applications .
Photovoltaic Research
The compound’s conjugated system and electron-withdrawing cyano group make it a candidate for designing organic dyes in dye-sensitized solar cells (DSSCs). Its role in improving the light absorption and charge-transfer processes could be pivotal in enhancing the efficiency of DSSCs .
Environmental Studies
Due to the presence of the cyano group, this compound could be used in environmental studies to model the degradation of similar structures in nature. Understanding its breakdown products and pathways can inform the environmental impact assessment of related chemicals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material for calibrating instruments or developing new analytical methods. Its distinct chemical signature allows for precise measurements and quality control in various analytical applications .
Metabolomics Research
Lastly, the metabolic transformation of this compound can be studied in metabolomics to understand its biotransformation and excretion pathways within the body. This research is essential for assessing the compound’s potential toxicity and environmental persistence .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis as building blocks , suggesting that they may interact with a variety of molecular targets.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as protodeboronation , indicating that this compound might interact with its targets through a radical approach .
Biochemical Pathways
Given its structural similarity to other compounds used in organic synthesis , it’s plausible that it could influence a variety of biochemical pathways.
Pharmacokinetics
A related compound, octocrylene, is known to metabolize into a water-soluble metabolite, which is excreted through the kidneys . This suggests that “2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid” might have similar pharmacokinetic properties.
Result of Action
Similar compounds have been used in the synthesis of other molecules , suggesting that this compound might have a role in facilitating chemical transformations.
Action Environment
Similar compounds are often used in controlled laboratory environments , suggesting that factors such as temperature, pH, and solvent could potentially influence the action of this compound.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-6-11(7-12(8-19)16(21)22)10(2)20(9)14-5-3-4-13(17)15(14)18/h3-7H,1-2H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYAGVARWENJV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)
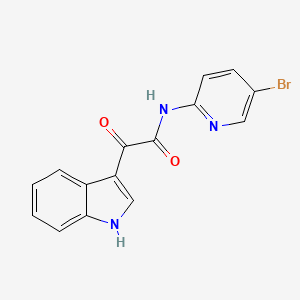


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)


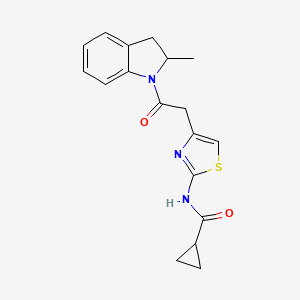
![1-(benzo[d]isoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2876430.png)
